molecular formula C12H17NO2 B8476704 Methyl-2-(4-isopropylanilino)acetate

Methyl-2-(4-isopropylanilino)acetate

Cat. No.: B8476704
M. Wt: 207.27 g/mol
InChI Key: LFMIEUGUWYAPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-(4-isopropylanilino)acetate (CAS: 890169-52-5) is a glycine derivative in which the amino group is substituted with a 4-isopropylphenyl moiety, and the carboxylic acid is esterified as a methyl ester. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . Synonyms include methyl N-[4-(1-methylethyl)phenyl]glycinate and SCHEMBL133676. Limited solubility data are available, but its structure suggests solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or acetone.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(4-propan-2-ylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-9(2)10-4-6-11(7-5-10)13-8-12(14)15-3/h4-7,9,13H,8H2,1-3H3

InChI Key

LFMIEUGUWYAPNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key attributes of Methyl-2-(4-isopropylanilino)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications/Synthesis Reference
This compound C₁₂H₁₇NO₂ 207.27 Ester, secondary amine Methyl ester, 4-isopropylphenyl substitution Organic synthesis intermediate
Ethyl 2-(4-isopropylanilino)-2-oxoacetate C₁₃H₁₇NO₃ 235.28 Ethyl ester, oxo, secondary amine Oxo group enhances polarity Pharmaceutical intermediate
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Complex ~520* Propanoate ester, dichlorophenoxy, pyrimidinyloxy Multiple substituents, hydrogen bonding in crystal lattice Agrochemical research
(2Z)-4-(Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 Enoic acid, oxo, secondary amine Conjugated system, Z-configuration Titration studies, solubility analysis

*Approximate molecular weight based on structural complexity.

Detailed Comparative Analysis

Ethyl 2-(4-isopropylanilino)-2-oxoacetate (CAS: 1170812-59-5)
  • Structural Differences : Incorporates an additional oxo (keto) group and ethyl ester, increasing polarity compared to the target compound.
  • Its higher molecular weight (235.28 g/mol) may reduce volatility relative to the methyl ester derivative.
  • Applications : Likely used in pharmaceutical synthesis due to its reactivity in nucleophilic additions .
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
  • Structural Complexity: Features a propanoate ester, dichlorophenoxy, and pyrimidinyloxy substituents. The dichlorophenoxy group enhances lipophilicity, while the pyrimidinyloxy moiety may confer herbicidal activity.
  • Crystallography : Dihedral angles (65.71° and 44.42°) between aromatic rings and C–H···O hydrogen bonding influence crystal packing .
  • Applications: Potential agrochemical applications due to structural resemblance to herbicides.
(2Z)-4-(Methylanilino)-4-oxobut-2-enoic acid
  • Functional Groups: Combines an enoic acid (α,β-unsaturated carbonyl) with a secondary amine. The Z-configuration affects stereoelectronic properties.
  • Solubility : Exhibits optimal solubility in a 4:3 isopropyl alcohol-acetone mixture, with a detection limit of 0.002 mol/dm³ .
  • Applications : Used in analytical chemistry for titration studies.

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